1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine
Description
Historical Context of Thiophene-Containing Amine Derivatives in Medicinal Chemistry
Thiophene-based compounds have played a pivotal role in drug discovery since the mid-20th century. The electron-rich aromatic system of thiophene enhances π-π stacking interactions with biological targets, while its sulfur atom participates in hydrogen bonding and dipole interactions. For example, FDA-approved drugs such as prasugrel (antiplatelet) and ticlopidine (antithrombotic) leverage thiophene’s planar structure to improve binding affinity with P2Y12 receptors.
The incorporation of amine groups into thiophene scaffolds emerged as a strategy to modulate solubility and bioavailability. Early derivatives like tiaprofenic acid (anti-inflammatory) demonstrated that substituting thiophene with basic amines could enhance tissue permeability while maintaining cyclooxygenase inhibition. This historical progression underscores the synergy between thiophene’s aromaticity and amine functionality in addressing pharmacokinetic challenges.
Structural Significance of Aminomethyl-Thienyl Motifs in Bioactive Compounds
The aminomethyl-thienyl motif in 1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine confers distinct advantages:
- Electronic Modulation : The electron-donating methylamine group at the 4-position of thiophene increases electron density, potentially stabilizing interactions with electrophilic regions of enzymes or receptors.
- Conformational Flexibility : The methylene bridge (-CH2-) between the thiophene and amine allows rotational freedom, enabling adaptation to diverse binding pockets.
- Hydrogen-Bonding Capacity : The primary amine (-NH2) and tertiary dimethylamine (-N(CH3)2) groups serve as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets.
Comparative analysis of structurally related compounds reveals trends. For instance, 4-(Aminomethyl)-2,6-dimethylaniline lacks thiophene’s sulfur atom but retains similar hydrogen-bonding capabilities through its aromatic amine groups. In contrast, thiophene-containing 3-(aminomethyl)-N,N-dimethylaniline demonstrates how positional isomerism affects electronic distribution and solubility.
Positional Isomerism and Electronic Effects in N,N-Dimethylmethanamine Derivatives
Positional isomerism profoundly influences the physicochemical and biological properties of N,N-dimethylmethanamine derivatives. In this compound, the dimethylamine group is attached to the methanamine chain, whereas analogs like 2-[(4-aminophenyl)methyl]-N,N-dimethylaniline feature dimethylamine directly on an aromatic ring. This distinction alters electron distribution:
- Resonance Effects : In the target compound, the dimethylamine’s lone pairs delocalize into the thiophene ring, enhancing its electron density and stabilizing charge-transfer interactions.
- Steric Considerations : The spatial arrangement of the 4-aminomethyl group on thiophene minimizes steric hindrance, allowing optimal orientation for target engagement.
Substitution patterns also impact metabolic stability. For example, 3-(aminomethyl)-N,N-dimethylaniline , with its meta-substituted amine, exhibits reduced hepatic clearance compared to para-substituted analogs due to differences in cytochrome P450 binding. These insights guide the rational design of thiophene-amine hybrids for tailored pharmacokinetic profiles.
Properties
Molecular Formula |
C8H14N2S |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
[5-[(dimethylamino)methyl]thiophen-3-yl]methanamine |
InChI |
InChI=1S/C8H14N2S/c1-10(2)5-8-3-7(4-9)6-11-8/h3,6H,4-5,9H2,1-2H3 |
InChI Key |
JHNLOSVXEVTBBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CS1)CN |
Origin of Product |
United States |
Preparation Methods
Halogenation and Subsequent Aminomethylation
A common approach is to start with a 2-thienyl derivative halogenated at the 4-position (e.g., 4-bromothiophene-2-carboxaldehyde or 4-bromothiophene). This intermediate allows regioselective functionalization.
Step 1: Halogenation
Introduction of bromine at the 4-position of the thiophene ring can be achieved via electrophilic aromatic substitution using N-bromosuccinimide (NBS) under controlled conditions, often in solvents such as dichloromethane, with temperature control to avoid polybromination.Step 2: Aminomethylation via Reductive Amination
The aldehyde or bromide intermediate is reacted with dimethylamine or its derivatives in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride [NaB(OAc)3H]. For example, reaction with N,N-dimethylmethanamine under reductive amination conditions yields the N,N-dimethylaminomethyl substituent at the 2-position.Step 3: Introduction of the Aminomethyl Group at the 4-Position
The 4-position can be functionalized by nucleophilic substitution or reductive amination involving 4-formylthiophene intermediates or via displacement of halides by aminomethyl groups.Reaction Conditions
These steps are typically conducted in polar aprotic solvents (e.g., acetonitrile, dichloromethane) at temperatures ranging from 0°C to room temperature, sometimes employing phase transfer catalysts (e.g., tetrabutylammonium hydrogensulfate) to enhance reaction rates and yields.
Protection and Deprotection Strategies
To avoid side reactions involving primary or secondary amines during multi-step syntheses, protecting groups such as tert-butoxycarbonyl (t-BOC) are introduced on amino functionalities. After the key transformations, the protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid treatment) to liberate free amines.
Detailed Example of Preparation Method
Based on patent WO2008003703A1 and related literature, a representative synthetic sequence is as follows:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Bromination of 2-thienyl derivative | N-Bromosuccinimide (NBS), dichloromethane, 0°C to room temperature | Selective 4-bromination |
| 2 | Reductive amination at 2-position | Reaction with N,N-dimethylmethanamine, NaBH3CN or NaB(OAc)3H, TFA, acetonitrile, room temperature | Formation of 2-(N,N-dimethylaminomethyl)thiophene |
| 3 | Introduction of aminomethyl group at 4-position | Reaction with formaldehyde and ammonia or amine source, reductive amination conditions | Formation of 4-(aminomethyl) substituent |
| 4 | Deprotection (if applicable) | Acidic cleavage using TFA | Removal of protecting groups |
This route emphasizes mild conditions to preserve the thiophene ring and achieve high regioselectivity.
Mechanistic Considerations and Side Reactions
Side Reaction Control:
The formation of quaternary ammonium salts such as bis(4-nitrobenzyl)-dimethylammonium bromide can occur as side products during alkylation steps. Controlling the molar ratios of reagents and slow addition rates minimizes these impurities.Reduction Steps:
Nitro groups, when used as precursors to amines, are reduced using hydrazine hydrate in the presence of iron salts or catalytic hydrogenation, typically at 40–80°C for several hours to ensure complete conversion without over-reduction or ring degradation.
Comparative Analysis of Preparation Methods
| Feature | Halogenation + Reductive Amination Route | Nitro Reduction Route | Direct Aminomethylation |
|---|---|---|---|
| Starting Materials | 4-bromo-2-thienyl derivatives | 4-nitro-2-thienyl derivatives | Thiophene derivatives + aminomethyl reagents |
| Key Reagents | NBS, NaBH3CN, TFA | Hydrazine hydrate, iron salts | Formaldehyde, amines, reducing agents |
| Advantages | High regioselectivity, mild conditions | High purity amine products | Fewer steps, direct functionalization |
| Disadvantages | Requires halogenation step, possible side products | Longer reaction times, handling hydrazine | Potential for over-alkylation, lower selectivity |
| Typical Yields | 70–90% overall | 65–85% overall | Variable, depends on conditions |
Summary of Research Findings
The preparation of 1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine is efficiently achieved through multi-step synthesis involving selective halogenation, reductive amination, and careful control of reaction parameters to minimize impurities.
Use of mild reducing agents such as sodium cyanoborohydride facilitates the formation of the N,N-dimethylaminomethyl substituent without damaging the thiophene ring.
Protection-deprotection strategies are beneficial when multiple amino groups are present to prevent side reactions.
Industrially scalable methods emphasize simple, high-yielding processes with easy purification steps, as demonstrated in related amine preparations (e.g., 4-amino-N,N-dimethylbenzylamine).
Chemical Reactions Analysis
1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The thienyl ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce the thienyl ring or the aminomethyl group.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, substituted thienyl derivatives, and imines.
Scientific Research Applications
1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thienyl ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs.
- Chloromethyl vs. Aminomethyl: The chloromethyl group in thiazole derivatives (e.g., ) introduces electrophilic reactivity, enabling nucleophilic substitution reactions absent in the aminomethyl analogue.
- Ring Systems : Dioxane-containing derivatives (e.g., ) exhibit restricted rotational freedom, which may improve binding specificity but reduce solubility.
Pharmacological and Physicochemical Properties
Biodegradability and Toxicity
Pharmacological Activity
- ATP Synthase Inhibition: Quinoline-thiophene hybrids (e.g., ) demonstrate potent activity against drug-resistant Pseudomonas aeruginosa via ATP synthase c-ring binding. The thienyl group’s electron density may facilitate π-π interactions with bacterial targets.
- Muscarinic Receptor Antagonism: Dioxane-containing derivatives (e.g., ) exhibit nanomolar affinity for muscarinic receptors, attributed to their rigid scaffolds and hydrophobic substituents.
Yield Comparison :
- Thiophene derivatives typically yield 60–75% due to sulfur’s interference in catalytic steps.
- Phenyl analogues achieve higher yields (80–90%) owing to optimized aromatic coupling .
Biological Activity
The compound 1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine , often referred to as a substituted thiophene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring, which is known for its role in various biological activities. The presence of the aminomethyl group enhances its potential to interact with biological targets.
Chemical Structure
- Molecular Formula : C₉H₁₃N₃S
- Molecular Weight : 183.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific protein kinases, which are crucial for various cellular processes including growth, differentiation, and metabolism. Inhibiting these kinases can lead to significant therapeutic effects, particularly in cancer treatment.
Targeting Protein Kinases
- Inhibition Mechanism : The compound binds to the active site of target kinases, disrupting their function and leading to altered signaling pathways that can inhibit cell proliferation and induce apoptosis in cancer cells .
Therapeutic Potential
This compound has been investigated for several therapeutic applications:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines by interfering with kinase signaling pathways .
- Anti-inflammatory Effects : Its ability to modulate immune responses suggests potential use in treating inflammatory diseases .
Case Studies
- Inhibition of Cancer Cell Growth :
- Modulation of Immune Responses :
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for 1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis of this compound can be approached via Mannich base formation or nucleophilic substitution reactions. For Mannich-type syntheses, a three-component reaction involving a thienyl derivative, formaldehyde, and dimethylamine could be employed. Optimization of pH (ideally neutral to mildly acidic) and temperature (40–60°C) is critical to avoid side reactions like over-alkylation . Alternatively, alkylation of pre-functionalized thiophene intermediates using dimethylamine under inert atmospheres (e.g., nitrogen) with polar aprotic solvents (e.g., DMF) may improve yield .
Key Parameters:
- Solvent selection (DMF vs. THF) affects reaction kinetics.
- Stoichiometric ratios (amine:alkylating agent ≥ 2:1) minimize byproducts.
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) enhances purity.
Basic: Which spectroscopic techniques are prioritized for structural validation, and what diagnostic markers should be analyzed?
Methodological Answer:
- ¹H/¹³C NMR :
- Thienyl protons : Look for aromatic signals at δ 6.5–7.5 ppm (split patterns due to thiophene ring substitution).
- Aminomethyl group : δ 3.2–3.8 ppm (multiplet for –CH₂–NH₂).
- N,N-Dimethyl groups : Sharp singlet at δ 2.2–2.5 ppm .
- IR Spectroscopy :
- N–H stretching (3300–3500 cm⁻¹) confirms primary amine.
- C–S (thiophene) at ~650 cm⁻¹.
- Mass Spectrometry (HRMS) :
- Molecular ion peak matching calculated m/z (C₈H₁₄N₂S: 170.28 g/mol).
Basic: What safety protocols are essential given its toxicity profile?
Methodological Answer:
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, lab coats) due to acute oral toxicity (H302) and skin irritation (H315) .
- Store in airtight containers under nitrogen to prevent oxidation.
- First Aid :
Advanced: How can computational models (e.g., DFT) predict reactivity in nucleophilic/electrophilic systems?
Methodological Answer:
- DFT Calculations :
- Optimize geometry using B3LYP/6-31G(d) basis sets to identify electron-rich regions (e.g., thienyl sulfur, amine lone pairs).
- Fukui indices predict nucleophilic attack at the aminomethyl group and electrophilic reactivity at the thiophene ring .
- Solvent Effects :
- PCM models simulate polarity effects (e.g., acetonitrile vs. water) on transition-state energies.
Advanced: How to resolve discrepancies in stability data under varying pH/thermal conditions?
Methodological Answer:
- Controlled Degradation Studies :
- Root-Cause Analysis :
- Impurity profiling (e.g., residual solvents) may explain batch-to-batch variability.
Advanced: What catalytic systems enable asymmetric synthesis of stereoisomers, and how is enantiopurity assessed?
Methodological Answer:
- Chiral Catalysts :
- Analysis :
- Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) resolves enantiomers.
- Optical Rotation : Compare observed [α]D²⁵ to literature values for configuration assignment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
